

Foundational Research on SE-7552: A Technical Overview

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Compound of Interest		
Compound Name:	SE-7552	
Cat. No.:	B15135613	Get Quote

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Introduction

SE-7552 is an investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common oncogenic driver in various hematological malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death. SE-7552 is designed to bind with high affinity to the BH3-binding groove of Bcl-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells dependent on this pathway. This document outlines the foundational in vitro and in vivo research characterizing the mechanism of action, efficacy, and pharmacological properties of SE-7552.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on **SE-7552**.

Table 1: In Vitro Binding Affinity and Cellular Potency of **SE-7552**



Parameter	Value	Description
Bcl-2 Binding Affinity (Ki)	0.85 nM	Determined by competitive binding assay against a fluorescently labeled BH3 peptide.
McI-1 Binding Affinity (Ki)	> 5 μM	Demonstrates high selectivity for Bcl-2 over the related antiapoptotic protein Mcl-1.
Bcl-xL Binding Affinity (Ki)	2.3 μΜ	Shows moderate selectivity against Bcl-xL, suggesting a potential for fewer off-target effects.
Cellular IC50 (RS4;11)	15 nM	Half-maximal inhibitory concentration in a Bcl-2 dependent acute lymphoblastic leukemia cell line.
Cellular IC50 (Toledo)	22 nM	Half-maximal inhibitory concentration in a Bcl-2 dependent diffuse large B-cell lymphoma cell line.
Cellular IC50 (K562)	> 10 μM	Demonstrates low activity in a Bcl-2 independent chronic myeloid leukemia cell line.

Table 2: In Vivo Efficacy of **SE-7552** in a Xenograft Model



Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Statistically Significant (p < 0.05)
RS4;11 Xenograft (Mouse)	50 mg/kg, Oral, QD	85%	Yes
RS4;11 Xenograft (Mouse)	25 mg/kg, Oral, QD	62%	Yes
Toledo Xenograft (Mouse)	50 mg/kg, Oral, QD	78%	Yes

QD: Once daily

Experimental Protocols

A detailed description of the key experimental methodologies used to characterize **SE-7552** is provided below.

- 1. Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer TR-FRET)
- Objective: To determine the binding affinity (Ki) of **SE-7552** for Bcl-2 family proteins.
- Procedure:
 - Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein was incubated with a fluorescently labeled BH3 peptide probe.
 - Increasing concentrations of SE-7552 were added to compete with the probe for binding to the protein.
 - The TR-FRET signal, which is proportional to the amount of bound probe, was measured using a microplate reader.
 - The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.



2. Cell Viability Assay (CellTiter-Glo®)

 Objective: To determine the half-maximal inhibitory concentration (IC50) of SE-7552 in various cancer cell lines.

Procedure:

- Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with a serial dilution of SE-7552 for 72 hours.
- CellTiter-Glo® reagent was added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
- Luminescence was measured using a microplate reader.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

3. Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of SE-7552.

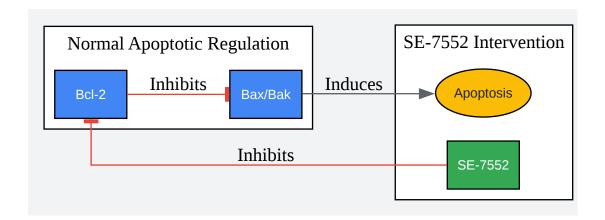
• Procedure:

- Female immunodeficient mice were subcutaneously inoculated with either RS4;11 or Toledo human cancer cells.
- When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.
- SE-7552 was administered orally once daily at the specified doses.
- Tumor volume was measured twice weekly with calipers.
- At the end of the study, tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.



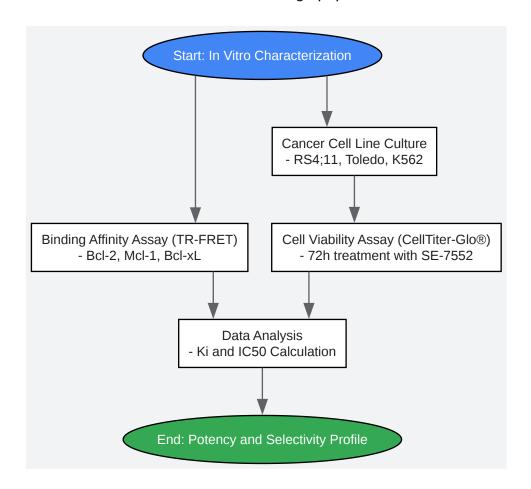
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **SE-7552** and the experimental workflows.



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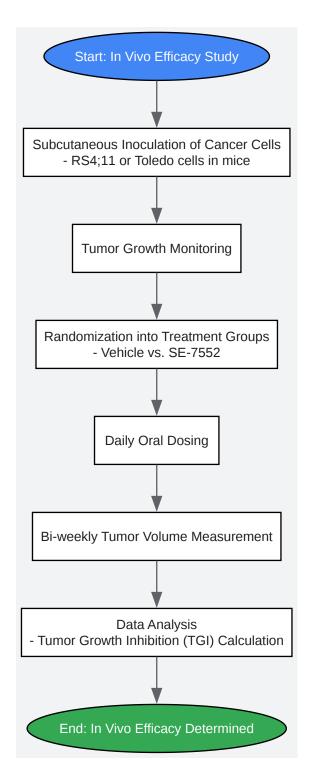
Caption: Mechanism of action of SE-7552 in inducing apoptosis.





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Caption: Workflow for in vitro characterization of **SE-7552**.



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Caption: Workflow for in vivo efficacy testing of SE-7552.

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